molecular formula C20H22N6O3 B14995512 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14995512
M. Wt: 394.4 g/mol
InChI Key: UIDSEKCQFTYPBS-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Phenyl Groups: The phenyl groups can be attached via coupling reactions, such as Suzuki or Heck coupling, using suitable aryl halides and palladium catalysts.

    Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazole ring or the carbamoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the amino and phenyl groups.

    Reduction: Reduced forms of the triazole ring or carbamoyl group.

    Substitution: Substituted derivatives at the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a variety of derivatives with different properties.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar reactivity but lacking the additional functional groups.

    5-amino-1,2,3-triazole: Another triazole derivative with an amino group, but without the phenyl and carbamoyl groups.

    N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: A related compound with similar phenyl and triazole structures but lacking the amino and methoxyphenyl groups.

Uniqueness

The uniqueness of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups. The presence of the amino, phenyl, and carbamoyl groups, along with the triazole ring, provides a unique set of chemical and biological properties that are not found in simpler triazole derivatives.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O3/c1-12-8-9-14(10-13(12)2)22-20(28)18-19(21)26(25-24-18)11-17(27)23-15-6-4-5-7-16(15)29-3/h4-10H,11,21H2,1-3H3,(H,22,28)(H,23,27)

InChI Key

UIDSEKCQFTYPBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N)C

Origin of Product

United States

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